(4-{(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid
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Overview
Description
(4-{(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and a methoxyphenoxy acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the phenyl group and the methoxyphenoxy acetic acid moiety. Common reagents used in these reactions include tert-butylphenyl derivatives, sulfur-containing compounds, and methoxyphenoxy acetic acid precursors. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-{(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The phenyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(4-{(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-{(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various cellular responses, including changes in gene expression, signal transduction, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
(4-{(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid is unique due to its specific combination of functional groups and structural features This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Properties
Molecular Formula |
C24H24N2O6S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[4-[(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C24H24N2O6S/c1-24(2,3)15-6-8-16(9-7-15)26-22(30)17(21(29)25-23(26)33)11-14-5-10-18(19(12-14)31-4)32-13-20(27)28/h5-12H,13H2,1-4H3,(H,27,28)(H,25,29,33)/b17-11+ |
InChI Key |
MVPSIEZLMATENJ-GZTJUZNOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/C(=O)NC2=S |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)C(=O)NC2=S |
Origin of Product |
United States |
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